4,7-Dichloroisatin
Overview
Description
4,7-Dichloroisatin, also known as 4,7-dichloroindoline-2,3-dione, is a chemical compound with the molecular formula C8H3Cl2NO2 . It has a molecular weight of 216.02 Da .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a density of 1.6±0.1 g/cm3 . The compound has a molar refractivity of 47.2±0.3 cm3, and a molar volume of 131.5±3.0 cm3 . It has a polar surface area of 46 Å2 and a polarizability of 18.7±0.5 10-24 cm3 . The surface tension of this compound is 59.6±3.0 dyne/cm .Scientific Research Applications
Synthesis and Antioxidant Activity
4,7-Dichloroisatin has been utilized in research for synthesizing new derivatives. A study highlights the synthesis of novel derivatives of trichloroisatins and dichloroisatins through a catalyst-free one-pot reaction. The antioxidant activities of these compounds were evaluated and compared with synthetic antioxidants, demonstrating the potential of this compound derivatives in this area (Hezarcheshmeh & Azizian, 2021).
Molecular Mechanisms of Cisplatin
While not directly involving this compound, related research in the field of platinum-based chemotherapeutics, such as cisplatin, offers insights into the molecular mechanisms of action of similar compounds. Cisplatin, a well-known chemotherapeutic drug, operates by crosslinking with purine bases on DNA, inducing apoptosis in cancer cells. This mechanism can provide a comparative understanding of how similar compounds might interact at a molecular level (Dasari & Tchounwou, 2014).
Mechanisms of Cisplatin Resistance
Research into the resistance mechanisms of platinum-based drugs like cisplatin could shed light on the challenges that might be faced with this compound-based treatments. Various mechanisms accounting for the cisplatin-resistant phenotype of tumor cells have been described, including alterations in pre-target resistance, on-target resistance, and post-target resistance (Galluzzi et al., 2012).
Cytotoxicity and DNA Interaction
Studies on cisplatin and its isomers, such as trans-platinum compounds, provide insights into their cytotoxic effects on cancer cells, including DNA strand breakage and DNA-protein crosslinking. Understanding these mechanisms can help in grasping the potential applications and effects of this compound in similar scenarios (Farrell et al., 2004).
Safety and Hazards
4,7-Dichloroisatin may be harmful if swallowed and can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact with eyes, it is advised to seek medical attention immediately .
Properties
IUPAC Name |
4,7-dichloro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXYYWOWNFEMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370507 | |
Record name | 4,7-Dichloroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-13-2 | |
Record name | 4,7-Dichloroisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18711-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dichloroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dichloroisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,7-Dichloroisatin in the synthesis of substituted tryptanthrins?
A1: While the provided research abstract [] doesn't specifically mention this compound, it highlights the use of isatin and its derivatives in the synthesis of substituted tryptanthrins. this compound, being a derivative of isatin, could potentially serve as a starting material in this synthesis. The presence of chlorine atoms at the 4 and 7 positions could influence the reactivity of the molecule and lead to the formation of unique tryptanthrin derivatives with potentially different biological activities. Further research is needed to investigate the specific role and effectiveness of this compound in this reaction and to characterize the resulting tryptanthrin products.
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